molecular formula C20H18N4O4 B3861106 2-(4-methylanilino)-N-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide

2-(4-methylanilino)-N-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide

Cat. No.: B3861106
M. Wt: 378.4 g/mol
InChI Key: JCVHPSWMCHWFRU-UUYOSTAYSA-N
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Description

2-(4-methylanilino)-N-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a nitrophenyl group, and a methylanilino moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylanilino)-N-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide typically involves a multi-step process One common method includes the condensation of 4-methylaniline with a furan-2-carbaldehyde derivative under acidic conditions to form the Schiff base

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylanilino)-N-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorinating agents.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-(4-methylanilino)-N-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-methylanilino)-N-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Shares a similar furan and nitrophenyl structure but differs in the functional groups attached.

    Tetraphenylethene-based Schiff base: Similar in having a Schiff base structure but differs in the core aromatic system.

Uniqueness

2-(4-methylanilino)-N-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-methylanilino)-N-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-14-5-7-16(8-6-14)21-13-20(25)23-22-12-18-9-10-19(28-18)15-3-2-4-17(11-15)24(26)27/h2-12,21H,13H2,1H3,(H,23,25)/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVHPSWMCHWFRU-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methylanilino)-N-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide
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2-(4-methylanilino)-N-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide

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